Caldaret

Description

Structure

3D Structure

Properties

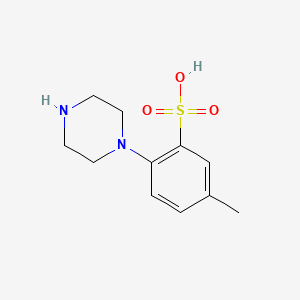

IUPAC Name |

5-methyl-2-piperazin-1-ylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c1-9-2-3-10(11(8-9)17(14,15)16)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDFLGVJWQIRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158376 | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133804-44-1 | |

| Record name | Caldaret [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133804441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caldaret | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caldaret | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALDARET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L3Y3IJ2HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Selective TRPC3/6 Antagonists in Cardiac Cells

Disclaimer: The term "Caldaret" does not correspond to a known pharmacological agent or biological mechanism in the existing scientific literature. This document provides an in-depth guide on the mechanism of action of selective antagonists targeting the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels in cardiac cells. This focus is based on the central role of these channels in cardiac hypertrophy, a topic of significant research interest for drug development.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the core mechanism, quantitative data on representative compounds, experimental protocols for investigation, and visualizations of the key pathways and processes.

Core Mechanism of Action: TRPC3/6 Inhibition in Cardiomyocytes

Pathological cardiac hypertrophy, a maladaptive enlargement of the heart muscle, is a common precursor to heart failure. A key signaling nexus in this process involves the TRPC3 and TRPC6 ion channels, which are upregulated in response to cardiac disease and stress.[1] These channels act as crucial transducers of neurohormonal and mechanical stress signals into intracellular calcium (Ca²⁺) elevations that drive hypertrophic gene expression.[2][3]

1.1. Activation of TRPC3 and TRPC6 Channels

In cardiac myocytes, TRPC3 and TRPC6 are activated downstream of Gαq-coupled protein receptors (GPCRs), such as the angiotensin II type 1 receptor (AT1R).[4] The signaling cascade proceeds as follows:

-

GPCR Activation: Neurohormones like angiotensin II (Ang II) or endothelin-1 (ET-1) bind to their respective GPCRs.

-

PLC Activation: The activated receptor stimulates Phospholipase C (PLC).

-

DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Channel Gating: TRPC3 and TRPC6 are directly gated by DAG, leading to channel opening.[3][4][5] This is a primary activation mechanism, distinct from store-operated calcium entry.

1.2. Downstream Signaling Cascade

Once activated, TRPC3 and TRPC6, which are non-selective cation channels, permit the influx of both Ca²⁺ and sodium (Na⁺).[6][7] This influx triggers a cascade of events leading to pathological gene transcription:

-

Membrane Depolarization: The influx of positive ions causes a slow membrane depolarization.[4]

-

L-type Ca²⁺ Channel Activation: This depolarization can activate voltage-gated L-type Ca²⁺ channels (LTCCs), leading to a more substantial Ca²⁺ influx, which in turn enhances the frequency of Ca²⁺ oscillations.[4]

-

Calcineurin Activation: The sustained elevation of intracellular Ca²⁺ activates the calcium-dependent phosphatase, calcineurin (Cn).[8][9][10]

-

NFAT Dephosphorylation and Nuclear Translocation: Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors.[4][11] This unmasks a nuclear localization signal, causing NFAT to translocate from the cytoplasm to the nucleus.

-

Hypertrophic Gene Expression: In the nucleus, NFAT collaborates with other transcription factors to initiate the expression of genes associated with pathological cardiac hypertrophy, such as atrial natriuretic peptide (ANP) and β-myosin heavy chain (β-MHC).[2][12]

Selective TRPC3/6 antagonists act by directly blocking the ion-conducting pore of these channels, thereby preventing the initial DAG-mediated Ca²⁺ and Na⁺ influx. This action effectively uncouples GPCR stimulation from the activation of the calcineurin-NFAT pathway, representing a targeted therapeutic strategy to inhibit pathological cardiac remodeling.

1.3. Interaction with Other Signaling Molecules

The function of TRPC3 is further modulated by its interaction with other critical cardiac proteins:

-

Sodium-Calcium Exchanger (NCX1): TRPC3 colocalizes and functionally interacts with NCX1. The Na⁺ entry through TRPC3 can promote the reverse-mode operation of NCX1, contributing further to Ca²⁺ entry and potentially influencing arrhythmogenesis.[6][7][13]

-

NADPH Oxidase 2 (Nox2): TRPC3 can form a signaling complex with Nox2, a source of reactive oxygen species (ROS). This interaction can lead to increased ROS production, which contributes to cardiac fibrosis and atrophy.[13][14]

Quantitative Data: Potency of Selective TRPC3/6 Antagonists

The development of selective small-molecule inhibitors for TRPC3 and TRPC6 has been crucial for elucidating their roles. The following table summarizes potency data for representative compounds.

| Compound | Target(s) | IC₅₀ (nM) | Cell System | Reference(s) |

| GSK2332255B | TRPC3 / TRPC6 | 3 - 21 | HEK293T cells | [1] |

| GSK2833503A | TRPC3 / TRPC6 | 3 - 21 | HEK293T cells | [15] |

| Pyr3 | TRPC3 | ~700 (for inhibition of OAG-evoked currents) | mESC-CMs | [3][16] |

Note: In vivo efficacy of compounds like GSK2332255B and GSK2833503A has been limited by rapid metabolism and high protein binding.[15]

Experimental Protocols

Investigating the mechanism of a selective TRPC3/6 antagonist in cardiac cells involves a combination of electrophysiology, calcium imaging, and molecular biology assays.

3.1. Patch-Clamp Electrophysiology for TRPC Current Measurement

This technique directly measures ion channel activity in isolated cardiomyocytes.

-

Cell Preparation: Neonatal rat ventricular myocytes (NRVMs) or adult mouse ventricular myocytes are isolated using standard enzymatic digestion protocols.

-

Recording Configuration: Whole-cell voltage-clamp recordings are performed. The intracellular pipette solution contains a Ca²⁺ buffer (e.g., EGTA) to isolate membrane currents from effects of intracellular Ca²⁺ fluctuations. The extracellular bath solution is designed to minimize contamination from other currents (e.g., K⁺-free, containing blockers for Na⁺ and L-type Ca²⁺ channels if necessary).

-

Protocol:

-

A holding potential (e.g., -60 mV) is applied.

-

Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to generate a current-voltage (I-V) relationship characteristic of TRPC channels (double rectifying for TRPC6).[17]

-

A TRPC channel activator, such as the DAG analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), is applied to the bath to elicit TRPC3/6 currents.[4]

-

The antagonist is then perfused at various concentrations to determine its inhibitory effect on the OAG-activated current.

-

-

Data Analysis: The magnitude of the inward and outward currents is measured, and dose-response curves are generated to calculate the IC₅₀ of the antagonist.

3.2. Intracellular Calcium Imaging

This method assesses the effect of the antagonist on global intracellular Ca²⁺ changes in response to agonists.

-

Cell Preparation: Cardiomyocytes (e.g., NRVMs) are plated on glass-bottom dishes.

-

Dye Loading: Cells are incubated with a ratiometric fluorescent Ca²⁺ indicator, such as Fura-2 AM. Fura-2 allows for the measurement of Ca²⁺ concentration independent of dye concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm).[17]

-

Protocol:

-

Baseline fluorescence ratios are recorded using a fluorescence microscopy system.

-

Cells are pre-incubated with the TRPC3/6 antagonist or vehicle control.

-

A GPCR agonist (e.g., Angiotensin II) is added to the bath to stimulate Ca²⁺ entry.

-

The change in the Fura-2 fluorescence ratio over time is recorded.

-

-

Data Analysis: The peak and sustained phases of the Ca²⁺ response are quantified. The percentage inhibition of the agonist-induced Ca²⁺ signal by the antagonist is calculated.

3.3. NFAT Nuclear Translocation Assay

This assay visualizes the final step in the signaling pathway leading to hypertrophic gene expression.

-

Cell Preparation: Cardiomyocytes are transfected with a plasmid encoding an NFAT-GFP (Green Fluorescent Protein) fusion protein. In the resting state, the fusion protein resides in the cytoplasm.

-

Protocol:

-

Transfected cells are pre-treated with the TRPC3/6 antagonist or vehicle.

-

Cells are stimulated with a hypertrophic agonist (e.g., Angiotensin II or Endothelin-1) for a defined period (e.g., 15-30 minutes).[4]

-

Cells are fixed and the nuclei are counterstained (e.g., with DAPI).

-

-

Data Analysis:

-

Fluorescence microscopy is used to capture images of the GFP and DAPI signals.

-

The degree of NFAT-GFP nuclear translocation is quantified by measuring the ratio of nuclear to cytoplasmic GFP fluorescence intensity.

-

The percentage of cells showing a predominantly nuclear GFP signal is calculated for each condition.[4]

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: TRPC3/6-mediated hypertrophic signaling pathway and point of antagonist inhibition.

Experimental Workflow Diagram

Caption: Generalized workflow for testing a TRPC3/6 antagonist in cardiac myocyte assays.

Logical Relationship Diagram

Caption: Logical flow from pathological stimuli to cardiac hypertrophy, interrupted by TRPC3/6 blockade.

References

- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TRPC3 Channels in Cardiac Fibrosis [frontiersin.org]

- 3. Frontiers | Role of Transient Receptor Potential Canonical Channels in Heart Physiology and Pathophysiology [frontiersin.org]

- 4. embopress.org [embopress.org]

- 5. The TRPC3/6/7 subfamily of cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRPC3 contributes to regulation of cardiac contractility and arrhythmogenesis by dynamic interaction with NCX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPC3 contributes to regulation of cardiac contractility and arrhythmogenesis by dynamic interaction with NCX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CaMKII negatively regulates calcineurin-NFAT signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Does contractile Ca2+ control calcineurin-NFAT signaling and pathological hypertrophy in cardiac myocytes? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CaMKII Negatively Regulates Calcineurin-NFAT Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPC3 deficiency attenuates high salt-induced cardiac hypertrophy by alleviating cardiac mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRPC Channels in Cardiac Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TRPC3 Channels in Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. TRP Channels in the Heart - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

Caldaret (MCC-135): An In-depth Technical Guide on Intracellular Calcium Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldaret, also known by its investigational name MCC-135, is a small molecule intracellular calcium modulator that has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly in conditions associated with pathological calcium overload such as myocardial ischemia-reperfusion injury and heart failure. This technical guide provides a comprehensive overview of the mechanism of action, experimental data, and methodologies related to this compound's modulation of intracellular calcium.

Core Mechanism of Action: Inhibition of the Na+/Ca2+ Exchanger

This compound's primary mechanism of action is the inhibition of the reverse mode of the sodium-calcium exchanger (NCX).[1] The NCX is a critical plasma membrane protein in cardiomyocytes and other excitable cells responsible for maintaining calcium homeostasis. It can operate in two modes:

-

Forward mode: Extrudes one Ca²⁺ ion in exchange for the influx of three Na⁺ ions, helping to lower intracellular calcium levels.

-

Reverse mode: Imports one Ca²⁺ ion in exchange for the efflux of three Na⁺ ions. This mode is often activated under pathological conditions, such as during ischemia, where intracellular sodium concentration rises, leading to detrimental calcium overload.

By selectively inhibiting the reverse mode of the NCX, this compound is proposed to prevent or reduce the pathological influx of calcium into cardiomyocytes during events like ischemia-reperfusion, thereby protecting the heart from calcium-induced damage.[1]

Quantitative Data Summary

| Parameter | Model System | Treatment | Key Findings | Reference |

| Ventricular Ca²⁺ Content | Langendorff-perfused rat hearts (ischemia-reperfusion) | MCC-135 post-reperfusion | Reduced the increase in ventricular Ca²⁺ content. | [1] |

| Developed Tension | Langendorff-perfused rat hearts (ischemia-reperfusion) | MCC-135 post-reperfusion | Increased developed tension. | [1] |

| Sarcoplasmic Reticulum (SR) Ca²⁺ Uptake | Isolated ventricular muscles from diabetic rats | MCC-135 | Enhanced SR Ca²⁺ uptake. | [2] |

| Myofilament Force Production | Isolated ventricular muscles from diabetic rats | MCC-135 | Decreased force at pCa levels from 7.0 to 4.4. | [2] |

| Left Ventricular Ejection Fraction (LVEF) | Patients with acute ST-elevation myocardial infarction (anterior MI subgroup) | Intravenous this compound (adjunct to PCI) | Showed some positive effects, though not statistically significant in the overall study population. | [3] |

| Infarct Size | Patients with acute ST-elevation myocardial infarction | Intravenous this compound (adjunct to PCI) | No significant reduction in the overall study population. | [4] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in Ischemia-Reperfusion Injury

The following diagram illustrates the proposed mechanism of this compound in mitigating calcium overload during myocardial ischemia-reperfusion.

Caption: this compound's inhibition of reverse mode NCX to prevent Ca²⁺ overload.

Experimental Workflow for Assessing this compound's Effect on Intracellular Calcium

This diagram outlines a typical experimental workflow to evaluate the impact of this compound on intracellular calcium dynamics in isolated cardiomyocytes.

Caption: Workflow for measuring this compound's effect on intracellular Ca²⁺.

Experimental Protocols

While detailed, step-by-step protocols for experiments specifically using this compound are proprietary and not fully disclosed in publications, the following are generalized methodologies based on the cited literature for key experiments.

Measurement of Intracellular Ca²⁺ in Isolated Cardiomyocytes

Objective: To determine the effect of this compound on intracellular Ca²⁺ dynamics during simulated ischemia-reperfusion.

Methodology:

-

Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from adult rat or rabbit hearts.

-

Fluorescent Dye Loading: Isolated myocytes are incubated with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM, which allows for ratiometric measurement of intracellular free Ca²⁺ concentration.

-

Perfusion System: Cells are placed in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

-

Baseline Measurement: Cells are initially perfused with a normal, oxygenated buffer (e.g., Tyrode's solution) to establish baseline intracellular Ca²⁺ levels and transient characteristics upon electrical stimulation.

-

Simulated Ischemia: The perfusion buffer is switched to a "ischemic" solution (e.g., hypoxic, glucose-free, and acidic) to mimic ischemic conditions.

-

Treatment Application: During the simulated ischemic or reperfusion phase, different concentrations of this compound (or vehicle control) are added to the perfusion buffer.

-

Reperfusion: The buffer is switched back to the normal, oxygenated solution to simulate reperfusion.

-

Data Acquisition: Intracellular Ca²⁺ is monitored throughout the experiment by measuring the fluorescence emission at different excitation wavelengths.

-

Analysis: Parameters such as the amplitude of the Ca²⁺ transient, the rate of Ca²⁺ decay, and the diastolic Ca²⁺ level are analyzed to determine the effects of this compound.

Assessment of Contractile Function in Langendorff-Perfused Hearts

Objective: To evaluate the effect of this compound on myocardial contractile function during ischemia-reperfusion.

Methodology:

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat) and mounted on a Langendorff apparatus.

-

Retrograde Perfusion: The heart is perfused retrogradely via the aorta with a crystalloid buffer (e.g., Krebs-Henseleit solution) at a constant pressure and temperature.

-

Measurement of Contractile Function: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP), heart rate, and the maximum rates of pressure development and decay (+/- dP/dt).

-

Ischemia-Reperfusion Protocol: After a stabilization period, global or regional ischemia is induced by stopping or reducing the perfusate flow for a defined period. This is followed by a period of reperfusion with the normal buffer.

-

Drug Administration: this compound is administered at various concentrations in the perfusate before ischemia, during ischemia, or upon reperfusion.

-

Data Analysis: The recovery of LVDP and other hemodynamic parameters during reperfusion is compared between control and this compound-treated hearts.

Conclusion

This compound (MCC-135) represents a targeted approach to mitigating the detrimental effects of intracellular calcium overload in the context of cardiovascular disease. Its mechanism as an inhibitor of the reverse mode of the Na+/Ca2+ exchanger is supported by preclinical evidence demonstrating its ability to reduce calcium accumulation and improve cardiac function in models of ischemia-reperfusion and diabetic cardiomyopathy. While clinical trials have not yet demonstrated a definitive, broad-scale efficacy, the targeted nature of its mechanism continues to make it a subject of interest for further research and development in the field of cardiovascular pharmacology. Further studies are warranted to fully elucidate its therapeutic potential and to identify specific patient populations that may benefit from this mode of intracellular calcium modulation.

References

- 1. Cardioprotective effect of MCC-135 is associated with inhibition of Ca2+ overload in ischemic/reperfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of MCC-135 on Ca2+ uptake by sarcoplasmic reticulum and myofilament sensitivity to Ca2+ in isolated ventricular muscles of rats with diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Results of the first clinical study of adjunctive this compound (MCC-135) in patients undergoing primary percutaneous coronary intervention for ST-Elevation Myocardial Infarction: the randomized multicentre CASTEMI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized, double-blind, placebo-controlled study of the safety and efficacy of intravenous MCC-135 as an adjunct to primary percutaneous coronary intervention in patients with acute myocardial infarction: Evaluation of MCC-135 for left ventricular salvage in acute myocardial infarction (EVOLVE) - PubMed [pubmed.ncbi.nlm.nih.gov]

Caldaret (MCC-135) for Cardioprotection Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caldaret (MCC-135) is a novel intracellular calcium-handling modulator investigated for its cardioprotective effects in the context of ischemia-reperfusion injury. This technical guide provides a comprehensive overview of the preclinical and clinical research on this compound, with a focus on its mechanism of action, experimental protocols, and quantitative data. The document is intended to serve as a resource for researchers and drug development professionals exploring therapeutic strategies for cardioprotection.

Introduction

Myocardial ischemia-reperfusion injury is a complex pathological process that contributes significantly to the morbidity and mortality associated with acute myocardial infarction. A key event in this process is the dysregulation of intracellular calcium homeostasis, leading to calcium overload, mitochondrial dysfunction, and ultimately, cardiomyocyte death. This compound (MCC-135) has emerged as a potential therapeutic agent that targets this critical aspect of ischemia-reperfusion injury. This guide will delve into the scientific evidence surrounding this compound's cardioprotective potential.

Mechanism of Action

This compound's primary mechanism of action revolves around the modulation of intracellular calcium handling in cardiomyocytes. It is proposed to exert its effects through two main pathways:

-

Inhibition of the reverse-mode Na+/Ca2+ exchanger (NCX): During ischemia and early reperfusion, intracellular sodium concentration increases, leading to the reversal of the NCX. This results in an influx of calcium into the cardiomyocyte, contributing to calcium overload. This compound is believed to inhibit this reverse-mode activity, thereby attenuating the rise in intracellular calcium.

-

Enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake: this compound may also promote the sequestration of calcium into the sarcoplasmic reticulum by enhancing the activity of the SR Ca2+-ATPase (SERCA). This action would further contribute to lowering cytosolic calcium levels and restoring calcium homeostasis.

By mitigating intracellular calcium overload, this compound is hypothesized to protect cardiomyocytes from the detrimental downstream consequences, including mitochondrial dysfunction, activation of proteases, and induction of apoptosis.

Preclinical Evidence: Canine Model of Myocardial Infarction

A pivotal preclinical study investigated the cardioprotective effects of this compound in a canine model of myocardial infarction.[1]

Experimental Protocol: Canine Myocardial Infarction Model

The following protocol was employed in the study by Kawasumi et al. (2007):

-

Animal Preparation: Adult mongrel dogs were anesthetized, and a thoracotomy was performed to expose the heart.

-

Ischemia Induction: The left circumflex coronary artery (LCX) was occluded for 90 minutes to induce myocardial ischemia.

-

Drug Administration: Fifteen minutes before reperfusion, a continuous intravenous infusion of this compound (3 or 30 µg/kg/hour), diltiazem (2000 µg/kg/hour as a positive control), or saline (vehicle control) was initiated and continued for 30 minutes.

-

Reperfusion: The coronary artery occlusion was released, and the myocardium was reperfused for 4 hours.

-

Hemodynamic Monitoring: Throughout the experiment, parameters such as heart rate, blood pressure, and left ventricular pressure were continuously monitored.

-

Infarct Size Measurement: After the reperfusion period, the hearts were excised. The area at risk was determined by perfusing the coronary arteries with Evans blue dye, and the infarct size was quantified by incubating heart slices in 1% triphenyltetrazolium chloride (TTC) solution. The infarct size was expressed as a percentage of the area at risk.

Quantitative Data: Infarct Size and Hemodynamics

The study demonstrated a significant reduction in infarct size in the this compound-treated groups compared to the control group.

| Treatment Group | Dose | Infarct Size (% of Area at Risk) | Reduction in Infarct Size (%) |

| Control (Saline) | - | 35.5 ± 4.0 | - |

| This compound (Low Dose) | 3 µg/kg/hour | 17.3 ± 3.1 | 51.3 |

| This compound (High Dose) | 30 µg/kg/hour | 10.0 ± 2.2 | 71.9 |

| Diltiazem | 2000 µg/kg/hour | 22.7 ± 3.5 | 36.1 |

Data are presented as mean ± SEM.

This compound administration did not significantly alter heart rate or mean arterial pressure compared to the control group, suggesting a direct cardioprotective effect independent of systemic hemodynamic changes.

Clinical Evidence: The CASTEMI Trial

The "this compound in ST-Elevation Myocardial Infarction" (CASTEMI) trial was a phase II clinical study designed to evaluate the efficacy and safety of this compound as an adjunct to primary percutaneous coronary intervention (PCI) in patients with acute ST-elevation myocardial infarction (STEMI).

Experimental Protocol: CASTEMI Trial

The key aspects of the CASTEMI trial protocol were as follows:

-

Patient Population: Patients with a large STEMI (sum of ST-segment elevation ≥10 mm) presenting within 6 hours of symptom onset and planned for primary PCI were enrolled.

-

Randomization and Blinding: Patients were randomized in a double-blind manner to receive a 48-hour intravenous infusion of either a low dose of this compound (57.5 mg), a high dose of this compound (172.5 mg), or a placebo.

-

Drug Administration: A rapid infusion of the study drug was administered over 45 minutes during the primary PCI procedure, followed by a slower infusion for a total of 48 hours.

-

Primary Endpoint: The primary endpoint was the infarct size at day 7, as measured by Single Photon Emission Computed Tomography (SPECT).

-

SPECT Imaging Protocol: Myocardial perfusion SPECT imaging was performed at day 7 and day 30 to assess infarct size and left ventricular function. While the exact imaging protocol details are not publicly available, standard clinical protocols for SPECT myocardial perfusion imaging would have been followed, involving the injection of a radiotracer (e.g., Technetium-99m sestamibi or tetrofosmin) at rest and imaging the distribution of the tracer in the myocardium. The size of the perfusion defect is then quantified to determine the infarct size.

-

Secondary Endpoints: Secondary endpoints included infarct size at day 30, cardiac serum markers (creatine kinase [CK], CK-MB, troponin T), and left ventricular volumes and ejection fraction.

Quantitative Data: CASTEMI Trial Results

The overall results of the CASTEMI trial did not show a statistically significant reduction in infarct size in the this compound-treated groups compared to the placebo group.

| Treatment Group | Dose | Infarct Size at Day 7 (%) | Infarct Size at Day 30 (%) |

| Placebo | - | 20.0 | 16.1 |

| This compound (Low Dose) | 57.5 mg | 19.5 | 16.8 |

| This compound (High Dose) | 172.5 mg | 22.1 | 19.5 |

Data are presented as mean values.

However, a pre-specified subgroup analysis of patients with anterior myocardial infarction and TIMI 0/1 flow before PCI suggested a potential benefit with the high dose of this compound.

Subgroup Analysis: Anterior MI with TIMI 0/1 Flow

| Cardiac Biomarker | High-Dose this compound vs. Placebo |

| Creatine Kinase (CK) | 28% reduction (p=0.03) |

| CK-MB | 25% reduction (p=0.026) |

| Troponin T | 25% reduction (p=0.027) |

Signaling Pathways and Mitochondrial Effects

While direct studies on this compound's influence on specific downstream signaling pathways and mitochondrial function are limited, its mechanism of action allows for informed hypotheses based on the known consequences of inhibiting the reverse-mode NCX and modulating intracellular calcium.

Potential Downstream Signaling Pathways

-

Protein Kinase C (PKC): Calcium is a critical activator of several PKC isoforms. By attenuating the rise in intracellular calcium, this compound may prevent the aberrant activation of certain PKC isoforms that are implicated in mediating cell death pathways during ischemia-reperfusion.

-

Akt/ERK Pathways: The pro-survival Akt and ERK signaling pathways are known to be involved in cardioprotection. While the direct effect of this compound on these pathways has not been elucidated, modulation of intracellular calcium can influence their activity. Further research is needed to determine if this compound's cardioprotective effects are mediated through the activation of these pro-survival kinases.

Inferred Mitochondrial Effects

Mitochondria are central players in ischemia-reperfusion injury, and their function is tightly regulated by calcium.

-

Mitochondrial Calcium Overload: During ischemia-reperfusion, cytosolic calcium overload leads to excessive calcium uptake by mitochondria. This mitochondrial calcium overload triggers the opening of the mitochondrial permeability transition pore (mPTP), a key event leading to cell death. By inhibiting the initial rise in cytosolic calcium via NCX inhibition, this compound is expected to indirectly prevent mitochondrial calcium overload and subsequent mPTP opening.

-

Mitochondrial Membrane Potential: The opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and cessation of ATP synthesis. By preventing mPTP opening, this compound would help to preserve the mitochondrial membrane potential and maintain cellular energy production.

-

Reactive Oxygen Species (ROS) Production: Dysfunctional mitochondria are a major source of ROS during reperfusion. By preserving mitochondrial integrity and function, this compound is likely to reduce the burst of ROS production that contributes to oxidative stress and further cellular damage.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism of this compound's cardioprotective action.

Caption: Workflow for the canine myocardial infarction model.

Conclusion

This compound has demonstrated significant cardioprotective effects in a preclinical model of myocardial infarction by reducing infarct size. Its mechanism of action, centered on the modulation of intracellular calcium handling, presents a rational approach to mitigating ischemia-reperfusion injury. However, the translation of these promising preclinical findings to the clinical setting has been challenging, as evidenced by the overall neutral results of the CASTEMI trial. The subgroup analysis of the CASTEMI trial suggests that there may be a specific patient population that could benefit from this compound treatment, warranting further investigation. Future research should focus on elucidating the precise downstream signaling pathways and mitochondrial effects of this compound to better understand its cardioprotective mechanisms and to identify potential biomarkers for patient stratification.

References

In-depth Technical Guide: The Discovery and Synthesis of Caldaret

An Important Note on the Subject Matter

Initial research into the topic "Caldaret" has revealed a significant discrepancy in the available information. Extensive database searches for a scientific compound, drug, or molecule named "this compound" have yielded no relevant results within the scientific and biomedical literature. The search results consistently and exclusively refer to "Caldereta," a traditional Filipino meat stew.

Therefore, it is not possible to provide an in-depth technical guide on the discovery, synthesis, mechanism of action, or clinical data related to "this compound" as a scientific entity.

This document will instead provide a comprehensive overview of "Caldereta," the culinary dish, in a structured format that mirrors the requested technical guide, addressing its origins, ingredients (analogous to chemical components), and preparation methods (analogous to synthesis).

Introduction: "Caldereta" - A Culinary Compound

Caldereta is a hearty and flavorful meat stew originating from the Philippines.[1][2] It is a staple of Filipino cuisine, often served at celebrations and special occasions.[1] The name "Caldereta" is derived from the Spanish word "caldera," which means cauldron, referring to the pot in which the stew is traditionally cooked. The dish has Spanish influences, which is evident in the use of tomato sauce and olives.

Composition and Key Ingredients

The fundamental components of Caldereta can be categorized as follows. The exact quantities can vary based on the specific recipe and desired flavor profile.

Table 1: Core Components of Caldereta

| Component Category | Ingredient | Typical Quantity (for 1 kg of meat) | Role in the Dish |

| Primary Protein | Beef, Goat, Chicken, or Pork | 1 kg | Main flavor and texture base |

| Vegetable Base | Potatoes, Carrots, Bell Peppers (Red and Green) | 2-3 medium-sized each | Adds sweetness, color, and texture |

| Aromatics | Onion, Garlic | 1 large onion, 4-5 cloves of garlic | Provides the foundational aromatic flavor |

| Sauce Base | Tomato Sauce, Tomato Paste | 2 cups tomato sauce, 2 tbsp tomato paste | Creates the rich, savory, and slightly acidic sauce |

| Flavor Enhancers | Liver Spread, Cheese (Cheddar) | 1/2 cup each | Adds creaminess, umami, and thickens the sauce[2] |

| Liquid Medium | Water or Beef Stock | 2-3 cups | Used for braising and creating the sauce |

| Garnishes & Seasoning | Green Olives, Chili Peppers, Soy Sauce, Salt, Black Pepper | To taste | Adds saltiness, spiciness, and a briny finish[2][3] |

Preparation Protocol (Synthesis)

The preparation of Caldereta is a multi-step process involving the initial preparation of ingredients followed by a slow-cooking braising method.

Experimental Workflow: The "Synthesis" of Caldereta

The following diagram outlines the typical workflow for preparing Caldereta.

References

The Impact of Novel Modulators on Sarcoplasmic Reticulum Ca2+ Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efficient regulation of intracellular calcium (Ca²⁺) is fundamental to myocyte function, with the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump playing a pivotal role in maintaining Ca²⁺ homeostasis.[1][2][3] Dysregulation of SERCA activity is implicated in numerous pathologies, making it a critical target for therapeutic intervention. This technical guide provides a comprehensive framework for investigating the effects of novel compounds, exemplified by the hypothetical modulator "Caldaret," on sarcoplasmic reticulum (SR) Ca²⁺ uptake. We present a detailed overview of SERCA function, standardized experimental protocols for assessing modulator effects, and a template for the presentation of quantitative data. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and experimental design.

Introduction: The Central Role of SERCA in Myocyte Ca²⁺ Homeostasis

The rhythmic cycle of muscle contraction and relaxation is intricately governed by transient fluctuations in the cytosolic Ca²⁺ concentration. The sarcoplasmic reticulum (SR) serves as the primary intracellular Ca²⁺ store in muscle cells.[2] Upon neuronal stimulation, Ca²⁺ is released from the SR into the cytosol, initiating muscle contraction. For muscle relaxation to occur, cytosolic Ca²⁺ must be rapidly sequestered back into the SR.[1][2] This crucial process is actively carried out by the SERCA pump, a P-type ATPase embedded in the SR membrane.[2][3]

SERCA utilizes the energy derived from ATP hydrolysis to transport Ca²⁺ ions from the cytosol into the lumen of the SR against a steep concentration gradient.[2][3] This action restores low cytosolic Ca²⁺ levels, allowing for muscle relaxation and replenishing the SR Ca²⁺ store for subsequent contractions.[1] Given its central role, the modulation of SERCA activity presents a promising therapeutic strategy for a variety of diseases, including heart failure and certain myopathies.

Quantitative Analysis of SERCA Modulators

The characterization of a novel SERCA modulator, such as the hypothetical "this compound," requires precise quantitative analysis of its effects on the pump's activity. The following tables provide a template for presenting such data, using well-established SERCA modulators as examples.

Table 1: Inhibitory Effects of Known Compounds on SERCA Activity

| Compound | SERCA Isoform(s) | IC₅₀ | Mechanism of Action | Reference |

| Thapsigargin | Pan-SERCA | ~1-10 nM | Irreversible inhibitor, locks SERCA in a Ca²⁺-free E2 conformation | (Zhang et al., 2018) |

| Cyclopiazonic Acid (CPA) | SERCA1, SERCA2 | ~100-500 nM | Reversible inhibitor, blocks the conformational change from E1-P to E2-P | (Goeger et al., 1988) |

| 2,5-di-tert-butyl-1,4-hydroquinone (TBQ) | SERCA | ~0.1-1 µM | Reversible inhibitor, affects the Ca²⁺ binding sites | (Inesi & Sagara, 1994)[4] |

Table 2: Activatory Effects of Known Compounds on SERCA Activity

| Compound | SERCA Isoform(s) | EC₅₀ | Mechanism of Action | Reference |

| CDN1163 | SERCA2 | ~100-200 nM | Allosteric activator, enhances Ca²⁺ affinity and maximal activity | (Kang et al., 2016)[3] |

| Istaroxime | SERCA2a | ~0.1-1 µM | Positive allosteric modulator, enhances Ca²⁺ uptake | (Ferrandi et al., 2013) |

Experimental Protocols for Assessing SR Ca²⁺ Uptake

The following protocols provide detailed methodologies for the in vitro characterization of a novel compound's effect on SR Ca²⁺ uptake and SERCA activity.

Preparation of Sarcoplasmic Reticulum Vesicles

Objective: To isolate SR vesicles from muscle tissue for use in Ca²⁺ uptake and ATPase activity assays.

Materials:

-

Skeletal or cardiac muscle tissue

-

Homogenization buffer (e.g., 20 mM MOPS, 300 mM sucrose, pH 7.0)

-

Differential centrifugation equipment

Protocol:

-

Excise muscle tissue and place it in ice-cold homogenization buffer.

-

Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.

-

Perform a series of differential centrifugations to separate the SR fraction from other cellular components.

-

Resuspend the final SR vesicle pellet in a suitable storage buffer and store at -80°C.

Ca²⁺ Uptake Assay using Fluorescent Indicators

Objective: To measure the rate of Ca²⁺ uptake into SR vesicles in the presence and absence of the test compound. This protocol can be adapted for various fluorescent Ca²⁺ indicators such as Fura-2, Indo-1, or Calcium Green-2.[5][6][7]

Materials:

-

Isolated SR vesicles

-

Assay buffer (e.g., 100 mM KCl, 20 mM MOPS, 5 mM MgCl₂, 5 mM ATP, 10 mM phosphocreatine, 5 U/mL creatine kinase, pH 7.0)

-

Fluorescent Ca²⁺ indicator (e.g., Fura-2)

-

Test compound (e.g., "this compound") at various concentrations

-

Fluorometer

Protocol:

-

Resuspend SR vesicles in the assay buffer.

-

Add the fluorescent Ca²⁺ indicator to the vesicle suspension.

-

Add the test compound or vehicle control and incubate for a specified time.

-

Initiate Ca²⁺ uptake by adding a known concentration of CaCl₂.

-

Monitor the change in fluorescence over time, which corresponds to the decrease in extra-vesicular Ca²⁺ concentration.

-

Calculate the initial rate of Ca²⁺ uptake from the fluorescence trace.

SERCA ATPase Activity Assay

Objective: To measure the rate of ATP hydrolysis by SERCA, which is coupled to Ca²⁺ transport.

Materials:

-

Isolated SR vesicles

-

Assay buffer with varying Ca²⁺ concentrations

-

ATP

-

Malachite green reagent (for detecting inorganic phosphate)

-

Test compound (e.g., "this compound")

Protocol:

-

Incubate SR vesicles in the assay buffer with the test compound or vehicle.

-

Initiate the reaction by adding ATP.

-

At various time points, stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the amount of inorganic phosphate released using the malachite green reagent and a spectrophotometer.

-

Calculate the rate of ATP hydrolysis.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in SERCA function and the experimental approach to studying its modulation.

Caption: The Post-Albers catalytic cycle of the SERCA pump, illustrating the key conformational states and substrate binding events.

Caption: A generalized experimental workflow for characterizing the effect of a novel compound like "this compound" on SR Ca²⁺ uptake.

Caption: The logical relationship between a novel modulator ("this compound"), the SERCA pump, SR Ca²⁺ uptake, and overall myocyte function.

Conclusion

The investigation of novel modulators of SERCA activity holds significant promise for the development of new therapeutics for a range of debilitating diseases. This technical guide provides a robust framework for researchers and drug development professionals to systematically evaluate the effects of compounds like the hypothetical "this compound" on sarcoplasmic reticulum Ca²⁺ uptake. By employing the detailed experimental protocols and adhering to the structured data presentation formats outlined herein, researchers can effectively characterize the mechanism of action of new chemical entities and advance their development from the bench to the bedside.

References

- 1. The SarcoEndoplasmic Reticulum Calcium ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SERCA - Wikipedia [en.wikipedia.org]

- 3. The SarcoEndoplasmic Reticulum Calcium ATPase (SERCA) pump: a potential target for intervention in aging and skeletal muscle pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of sarcoplasmic reticulum Ca2+ content on action potential-induced Ca2+ release in rat skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A method for measuring sarcoplasmic reticulum calcium uptake in the skeletal muscle using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring SERCA-mediated calcium uptake in mouse muscle homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Spectroscopic determination of sarcoplasmic reticulum Ca2+ uptake and Ca2+ release - PubMed [pubmed.ncbi.nlm.nih.gov]

Caldaret (MCC-135): A Technical Guide to its Chemical Structure, Mechanism of Action, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldaret (also known as MCC-135) is an investigational drug candidate that has been evaluated for its potential in treating cardiovascular diseases, particularly heart failure and myocardial infarction. It is classified as an intracellular calcium (Ca²⁺) handling modulator. This technical guide provides a comprehensive overview of this compound's chemical properties, its mechanism of action at the molecular level, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties

This compound is a benzenesulfonic acid derivative with a piperazine moiety. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 5-methyl-2-(1-piperazinyl)benzenesulfonic acid |

| Synonyms | MCC-135, this compound |

| CAS Number | 133804-44-1 |

| Molecular Formula | C₁₁H₁₆N₂O₃S |

| Molecular Weight | 256.32 g/mol |

| SMILES | Cc1ccc(c(c1)S(=O)(=O)O)N2CCNCC2 |

| Appearance | White to light yellow solid |

Analogues and Derivatives

Publicly available information on the synthesis and biological activity of direct structural analogues of this compound is limited. Research has primarily focused on compounds with similar functional properties, such as other inhibitors of the Na⁺/Ca²⁺ exchanger, rather than on systematic modifications of the this compound scaffold. The synthesis of various piperazine sulfonamide analogues has been reported in the context of other therapeutic targets, such as diabetes, but these are not direct derivatives of this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the modulation of intracellular calcium homeostasis, which is critical for proper cardiac muscle function. It is proposed to act through two main pathways:

-

Inhibition of the Reverse Mode Na⁺/Ca²⁺ Exchanger (NCX): Under pathological conditions such as ischemia-reperfusion injury, intracellular sodium (Na⁺) concentration increases, causing the NCX to operate in its reverse mode, pumping Na⁺ out and Ca²⁺ into the cell. This leads to calcium overload, a key contributor to myocardial cell death and dysfunction. This compound inhibits this reverse mode of the NCX, thereby preventing or reducing the detrimental calcium influx.[1]

-

Enhancement of Sarcoplasmic Reticulum (SR) Ca²⁺ Uptake: this compound may also enhance the re-uptake of calcium into the sarcoplasmic reticulum by stimulating the activity of the SR Ca²⁺-ATPase (SERCA). This action helps to lower cytosolic calcium levels during diastole, improving myocardial relaxation and reducing the likelihood of calcium-dependent arrhythmias.[1]

The proposed signaling pathway for this compound's cardioprotective effects is illustrated in the diagram below.

Preclinical and Clinical Data

This compound has been evaluated in various preclinical models and in Phase II clinical trials. The quantitative data from key studies are summarized below.

Preclinical Data

| Study Type | Animal Model | Key Findings | Reference |

| Myocardial Infarction | Canine | Intravenous infusion of this compound (3 or 30 µg/kg/h) for 30 minutes at reperfusion reduced infarct size by 51.3% and 71.9%, respectively. | [1] |

| Diabetic Cardiomyopathy | Rat (STZ-induced) | This compound increased SR Ca²⁺ uptake at a concentration of 10 µM. It significantly decreased the time to 80% relaxation (TR80) without affecting developed tension. | [1] |

Clinical Data

| Trial Identifier | Phase | Condition | Dosage | Key Findings | Reference |

| CASTEMI | II | ST-Elevation Myocardial Infarction (STEMI) | 57.5 mg or 172.5 mg over 48 hours | The drug was well-tolerated. No significant effect on infarct size or ejection fraction was observed in the overall population. A subgroup analysis suggested potential benefit in patients with anterior MI. | [2] |

| NCT00050076 | II | Chronic Heart Failure | 5 mg, 25 mg, or 50 mg twice daily | This study was designed to assess the safety, tolerability, and efficacy of oral this compound over 24 weeks. Results of this trial are not readily available in the public domain. | [3] |

Experimental Protocols

Detailed, step-by-step experimental protocols for assays directly involving this compound are not extensively reported in publicly available literature. However, the general methodologies employed in the key studies provide insight into the experimental design.

Sarcoplasmic Reticulum Ca²⁺ Uptake Assay (General Methodology)

The effect of this compound on SR Ca²⁺ uptake was assessed in saponin-skinned cardiac muscle fibers from rats. A representative workflow for such an experiment is outlined below.

This method allows for the direct measurement of SR function in a preparation where the cell membrane is permeabilized, but the SR remains intact.

Na⁺/Ca²⁺ Exchanger Inhibition Assay (General Principles)

The inhibitory effect of this compound on the reverse mode of the NCX can be investigated in isolated cardiomyocytes. This typically involves manipulating intracellular and extracellular ion concentrations to promote reverse mode activity and then measuring the resulting changes in intracellular Ca²⁺ or membrane currents in the presence and absence of the inhibitor. Techniques such as patch-clamping and fluorescent ion imaging are commonly employed.

Conclusion

This compound (MCC-135) is a modulator of intracellular calcium handling with a dual mechanism of action involving the inhibition of the reverse mode Na⁺/Ca²⁺ exchanger and potential enhancement of sarcoplasmic reticulum Ca²⁺ uptake. Preclinical studies have demonstrated its cardioprotective effects in models of myocardial infarction and diabetic cardiomyopathy. Phase II clinical trials have shown the drug to be well-tolerated, although a significant therapeutic benefit in a broad patient population with myocardial infarction was not established. Further investigation may be warranted, potentially in more targeted patient subgroups, to fully elucidate the therapeutic potential of this compound in cardiovascular diseases. The lack of extensive public data on direct structural analogues suggests that the focus of research has been primarily on the parent compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Results of the first clinical study of adjunctive this compound (MCC-135) in patients undergoing primary percutaneous coronary intervention for ST-Elevation Myocardial Infarction: the randomized multicentre CASTEMI study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase II, double-blind, randomized, placebo-controlled, dose comparative study of the efficacy, tolerability, and safety of MCC-135 in subjects with chronic heart failure, NYHA class II/III (MCC-135-GO1 study): rationale and design [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Evaluation of "Caldaret" on the Notch Signaling Pathway

An extensive search for a specific "Caldaret experimental protocol for in vitro studies" did not yield a publicly available, formally recognized protocol under this name. The following application notes and protocols represent a synthesized, representative experimental workflow for a hypothetical compound, herein referred to as "this compound," based on established in vitro research principles and methodologies. This document is intended to provide researchers, scientists, and drug development professionals with a detailed framework for assessing the in vitro effects of a novel compound on a key cellular signaling pathway.

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for regulating cell fate decisions, proliferation, differentiation, and apoptosis.[1] Dysregulation of the Notch pathway is implicated in various diseases, including cancer and developmental disorders. These application notes describe a series of in vitro experiments to determine the biological activity and mechanism of action of a hypothetical compound, "this compound," with a focus on its potential modulation of the Notch signaling pathway in a cancer cell line model.

Experimental Rationale

The primary objectives of this experimental plan are:

-

To determine the cytotoxic potential of this compound on a selected cancer cell line.

-

To investigate whether this compound modulates the expression of key components and target genes of the Notch signaling pathway.

-

To elucidate the functional consequences of this compound treatment on cell behavior, such as proliferation and apoptosis.

This workflow provides a structured approach to initial in vitro screening and mechanistic studies, crucial for early-stage drug development.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: A549 (human lung carcinoma cell line) or another suitable cancer cell line with a known active Notch signaling pathway.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells should be passaged upon reaching 80-90% confluency.

Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in the culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol assesses the effect of this compound on the mRNA levels of Notch pathway components and target genes.

-

Cell Treatment: Seed A549 cells in 6-well plates. Treat the cells with this compound at concentrations below the IC50 (e.g., 0.5x and 1x IC50) for 24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using SYBR Green master mix and primers for Notch receptors (Notch1, Notch2), ligands (Jag1, Jag2), and target genes (Hes1, Hey1). Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Protein Expression Analysis by Western Blotting

This protocol evaluates the effect of this compound on the protein levels of key Notch signaling molecules.

-

Protein Extraction: Lyse the treated cells (as in the qPCR protocol) with RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Notch1 intracellular domain (NICD), Hes1, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

Data Presentation

Table 1: Cytotoxicity of this compound on A549 Cells

| Treatment Duration | IC50 (µM) |

| 24 hours | 75.3 |

| 48 hours | 48.1 |

| 72 hours | 29.5 |

Table 2: Relative mRNA Expression of Notch Target Genes after 24-hour this compound Treatment

| Gene | This compound (0.5x IC50) Fold Change | This compound (1x IC50) Fold Change |

| Notch1 | 0.95 | 0.91 |

| Jag1 | 1.10 | 1.05 |

| Hes1 | 0.45 | 0.21 |

| Hey1 | 0.52 | 0.33 |

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Hypothesized mechanism of this compound on the Notch signaling pathway.

References

Application Notes and Protocols for Using Caldaret in Langendorff Heart Perfusion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caldaret (also known as MCC-135) is a novel cardioprotective agent designed to mitigate the detrimental effects of ischemia-reperfusion (I/R) injury. Its mechanism of action centers on the modulation of intracellular calcium ([Ca2+]) handling, a critical factor in the pathophysiology of myocardial damage following a loss and subsequent restoration of blood flow. This compound exerts its effects through a dual mechanism: inhibition of the Na+/Ca2+ exchanger (NCX) and enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake.[1] During ischemia, intracellular sodium ([Na+]) levels rise, leading to a reversal of the NCX and a subsequent influx of Ca2+, contributing to Ca2+ overload upon reperfusion.[2][3] this compound's inhibition of the NCX helps to prevent this pathological Ca2+ entry. Concurrently, by promoting the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, this compound facilitates the sequestration of excess cytosolic Ca2+ into the SR, further alleviating Ca2+ overload and its downstream consequences, such as mitochondrial dysfunction, hypercontracture, and activation of cell death pathways.[4]

The Langendorff isolated heart perfusion system is a powerful ex vivo tool for studying cardiac physiology and pharmacology in a controlled environment, devoid of systemic neural and hormonal influences.[5][6][7][8][9] This model allows for the precise measurement of cardiac functional parameters, including heart rate (HR), left ventricular developed pressure (LVDP), coronary flow (CF), and the assessment of I/R-induced injury through biochemical markers and infarct size determination.[10] The combination of this compound administration with the Langendorff heart perfusion model provides a robust platform to investigate its direct cardioprotective effects and elucidate its mechanisms of action.

These application notes provide a detailed protocol for utilizing this compound in a Langendorff-perfused heart model of ischemia-reperfusion injury. The subsequent sections will detail the experimental setup, protocol, expected outcomes, and the underlying signaling pathways.

Data Presentation

The following tables summarize representative quantitative data from Langendorff heart perfusion experiments investigating the effects of a hypothetical cardioprotective agent with a similar mechanism of action to this compound during ischemia-reperfusion injury. Note: Specific preclinical data for this compound in a Langendorff model is not widely available in the public domain; therefore, these tables are illustrative.

Table 1: Hemodynamic Parameters

| Parameter | Control (I/R) | This compound (1 µM) + I/R |

| Baseline | ||

| Heart Rate (beats/min) | 280 ± 15 | 275 ± 18 |

| LVDP (mmHg) | 95 ± 8 | 93 ± 7 |

| Coronary Flow (mL/min) | 12 ± 1.5 | 11.8 ± 1.3 |

| End of Reperfusion | ||

| Heart Rate (% of baseline) | 65 ± 5 | 85 ± 6 |

| LVDP (% of baseline) | 30 ± 4 | 60 ± 5 |

| Coronary Flow (% of baseline) | 70 ± 6 | 90 ± 7* |

*p < 0.05 vs. Control (I/R)

Table 2: Myocardial Injury and Cellular Metabolism

| Parameter | Control (I/R) | This compound (1 µM) + I/R |

| Infarct Size (% of Risk Area) | 45 ± 5 | 20 ± 4 |

| Lactate Dehydrogenase (LDH) Release (U/L) | 550 ± 40 | 250 ± 30 |

| Creatine Kinase (CK) Release (U/L) | 800 ± 60 | 350 ± 50 |

| Myocardial ATP (µmol/g dry weight) | 10 ± 2 | 18 ± 3 |

*p < 0.05 vs. Control (I/R)

Experimental Protocols

I. Langendorff Apparatus Setup and Heart Isolation

-

Apparatus Preparation: Assemble the Langendorff apparatus, ensuring all glassware is clean. Prepare Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 Glucose, 2.5 CaCl2) and bubble with 95% O2 / 5% CO2 to achieve a pH of 7.4 at 37°C. Maintain the buffer temperature at 37°C using a water jacket.

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.). Administer heparin (500 IU/kg, i.p.) to prevent coagulation.

-

Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold KH buffer to induce cardioplegia.

-

Cannulation: Identify the aorta and carefully cannulate it with an aortic cannula connected to the Langendorff apparatus. Secure the aorta with a silk ligature.

-

Perfusion Initiation: Immediately initiate retrograde perfusion with the oxygenated KH buffer at a constant pressure of 70-80 mmHg. Ensure the heart is adequately perfused, evidenced by a uniform pink color and the resumption of spontaneous contractions.

II. Ischemia-Reperfusion Protocol with this compound Treatment

-

Stabilization: Allow the heart to stabilize for a 20-minute period. During this time, monitor and record baseline functional parameters (HR, LVDP, CF). Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

Drug Perfusion (Pre-ischemia): For the treatment group, switch the perfusion to KH buffer containing this compound (e.g., 1 µM) for 15 minutes prior to the induction of ischemia. The control group will continue to be perfused with standard KH buffer.

-

Global Ischemia: Induce global ischemia by stopping the perfusion for a predetermined period (e.g., 30 minutes). During this time, the heart is typically submerged in a 37°C organ bath to maintain temperature.

-

Reperfusion: Reinitiate perfusion with either standard KH buffer (control group) or this compound-containing KH buffer (treatment group) for a reperfusion period (e.g., 60-120 minutes).

-

Data Collection: Continuously record hemodynamic parameters throughout the stabilization, pre-ischemia, ischemia, and reperfusion periods. Collect coronary effluent at specific time points for biochemical analysis (e.g., LDH, CK).

-

Infarct Size Determination: At the end of the reperfusion period, freeze the heart and slice it into transverse sections. Incubate the slices in 1% triphenyltetrazolium chloride (TTC) solution to delineate the viable (red) and infarcted (pale) tissue.

Mandatory Visualizations

Signaling Pathways

Caption: this compound's dual mechanism of action in cardioprotection.

Experimental Workflow

Caption: Experimental workflow for this compound in Langendorff heart.

Conclusion

The use of this compound in a Langendorff-perfused heart model provides a valuable experimental system to investigate its direct cardioprotective effects against ischemia-reperfusion injury. The detailed protocols and expected outcomes outlined in these application notes serve as a guide for researchers to effectively design and execute studies to evaluate the therapeutic potential of this compound and similar compounds. The ability to control experimental variables and obtain precise quantitative data makes this an indispensable tool in the field of cardiovascular drug development. Further preclinical studies are warranted to generate specific dose-response data for this compound in this model, which will be crucial for its translation to clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. The Na+/Ca2+ exchanger in cardiac ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Cardioprotection in ischaemia–reperfusion injury: novel mechanisms and clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. History of the development of isolated heart perfusion experimental model and its pioneering role in understanding heart physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. The isolated, perfused working heart preparation of the mouse—Advantages and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caldaret in Animal Models of Ischemia

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Caldaret (MCC-135), an intracellular calcium handling modulator, in preclinical animal models of ischemia. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound in ischemic conditions.

Mechanism of Action

This compound exerts its protective effects in ischemia-reperfusion injury by modulating intracellular calcium ([Ca2+]i) overload, a key pathological event leading to cell death. Its primary mechanisms of action are:

-

Inhibition of the reverse-mode Na+/Ca2+ exchanger (NCX): During ischemia, intracellular sodium ([Na+]i) levels rise, causing the NCX to operate in a reverse mode, importing Ca2+ into the cell. This compound inhibits this reverse-mode activity, thereby reducing Ca2+ influx and subsequent overload.[1]

-

Enhancement of sarcoplasmic reticulum (SR) Ca2+ uptake: this compound is reported to enhance the activity of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), which actively pumps Ca2+ from the cytosol into the SR.[2][3] This action helps to sequester excess cytosolic Ca2+ and restores intracellular calcium homeostasis.

By mitigating [Ca2+]i overload, this compound helps to preserve mitochondrial function, reduce the activation of calcium-dependent proteases and phospholipases, and ultimately limit infarct size and improve functional recovery following an ischemic insult.

Signaling Pathway

The signaling pathway influenced by this compound during ischemia-reperfusion is centered on the regulation of intracellular calcium dynamics.

Caption: this compound's dual mechanism in mitigating ischemic injury.

Quantitative Data Summary

| Animal Model | Ischemia Type | This compound Dosage (Intravenous) | Administration Timing | Key Outcomes | Reference |

| Canine | Myocardial Ischemia (LAD Occlusion) | 3 µg/kg/hour | Infused for 30 minutes at the start of reperfusion | 51.3% reduction in infarct size | [4] |

| Canine | Myocardial Ischemia (LAD Occlusion) | 30 µg/kg/hour | Infused for 30 minutes at the start of reperfusion | 71.9% reduction in infarct size | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established models and should be adapted to the specific research question and institutional guidelines.

Myocardial Ischemia-Reperfusion Injury (Rodent Model)

This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in rats.

Experimental Workflow:

Caption: Workflow for rodent myocardial ischemia-reperfusion model.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Rodent ventilator

-

Surgical instruments for thoracotomy

-

6-0 silk suture

-

ECG and blood pressure monitoring system

-

This compound (MCC-135)

-

Vehicle control (e.g., saline)

Procedure:

-

Anesthesia and Ventilation: Anesthetize the rat and intubate with a rodent ventilator. Maintain anesthesia throughout the surgical procedure.

-

Thoracotomy: Perform a left thoracotomy to expose the heart.

-

LAD Ligation: Identify the left anterior descending (LAD) coronary artery and ligate it with a 6-0 silk suture. Successful ligation is confirmed by the observation of myocardial blanching.

-

Ischemia Period: Maintain the ligation for the desired ischemic period (e.g., 30-45 minutes).

-

Reperfusion: Release the ligature to allow for reperfusion of the myocardium.

-

This compound Administration: Administer this compound or vehicle at the appropriate dose and time relative to reperfusion (e.g., intravenous infusion starting just before reperfusion). Dosage for rats needs to be determined empirically.

-

Wound Closure and Recovery: Close the chest cavity and allow the animal to recover from anesthesia.

-

Outcome Assessment: At a predetermined time point post-reperfusion (e.g., 24 hours), assess the primary and secondary outcomes.

-

Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area.

-

Cardiac Function: Assess cardiac function using echocardiography or by hemodynamic measurements.

-

Focal Cerebral Ischemia (Mouse Model - MCAO)

This protocol describes the induction of transient focal cerebral ischemia using the intraluminal middle cerebral artery occlusion (MCAO) model in mice.

Experimental Workflow:

References

- 1. Cardioprotective effect of MCC-135 is associated with inhibition of Ca2+ overload in ischemic/reperfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting calcium transport in ischaemic heart disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Calcium Homeostasis in Myocardial Ischemia/Reperfusion Injury: An Overview of Regulatory Mechanisms and Therapeutic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

Application Notes and Protocols for Calcium Imaging with Caldaret Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium imaging is a powerful technique used to visualize and quantify intracellular calcium ([Ca²⁺]i) dynamics, providing critical insights into cellular signaling pathways. These application notes provide a comprehensive guide for utilizing calcium imaging to investigate the effects of Caldaret, a novel modulator of intracellular calcium. The following protocols and guidelines are designed to assist researchers in designing, executing, and interpreting experiments to characterize the impact of this compound on [Ca²⁺]i signaling in various cell types.

Calcium ions (Ca²⁺) are universal second messengers that regulate a vast array of cellular processes, including gene expression, cell proliferation, muscle contraction, and neurotransmission.[1][2][3] The concentration of Ca²⁺ in the cytoplasm is tightly regulated, and transient changes in its concentration, often referred to as calcium signals, are decoded by the cell to elicit specific physiological responses.[3][4] Dysregulation of calcium signaling is implicated in numerous diseases, making it a key target for therapeutic intervention.

This compound is a hypothetical compound developed to modulate cellular calcium signaling. Understanding its precise mechanism of action is crucial for its development as a potential therapeutic agent. Calcium imaging techniques, which utilize fluorescent indicators that change their spectral properties upon binding to Ca²⁺, offer a direct way to measure the effects of this compound on [Ca²⁺]i in real-time and at the single-cell level.[5][6]

Principle of Calcium Imaging

Calcium imaging relies on the use of calcium indicators, which are fluorescent molecules that exhibit a change in their fluorescence properties upon binding to Ca²⁺.[6] There are two main classes of calcium indicators:

-

Chemical Indicators: These are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeant and become trapped inside the cell after cleavage by intracellular esterases.[6] Common examples include Fura-2, Fluo-4, and Cal-520.[5][7][8]

-

Genetically Encoded Calcium Indicators (GECIs): These are fluorescent proteins, such as GCaMP, that are engineered to change their fluorescence intensity upon binding to Ca²⁺.[5][9] They can be expressed in specific cell types or subcellular compartments, offering high specificity.

Changes in the fluorescence of these indicators are monitored using a fluorescence microscope equipped with a sensitive camera.[6][10] The resulting data can be used to quantify changes in intracellular calcium concentration in response to stimuli, such as the application of this compound.

Data Presentation

Quantitative data from calcium imaging experiments with this compound treatment should be summarized for clear comparison. Below are example tables for presenting key parameters of the calcium response.

Table 1: Effect of this compound on Basal Intracellular Calcium Levels

| Treatment Group | N (cells) | Basal [Ca²⁺]i (nM) ± SEM | Fold Change vs. Control | p-value |

| Vehicle Control | 100 | 95 ± 5 | 1.0 | - |

| This compound (1 µM) | 110 | 150 ± 8 | 1.58 | <0.01 |

| This compound (10 µM) | 105 | 250 ± 12 | 2.63 | <0.001 |

Table 2: Characterization of this compound-Induced Calcium Transients

| Treatment Group | N (cells) | Peak Amplitude (ΔF/F₀) ± SEM | Time to Peak (s) ± SEM | Duration (s) ± SEM |

| Vehicle Control | 100 | 0.1 ± 0.02 | N/A | N/A |

| This compound (10 µM) | 105 | 2.5 ± 0.2 | 15.2 ± 1.1 | 45.8 ± 3.5 |

| Positive Control (e.g., ATP) | 98 | 3.1 ± 0.3 | 10.5 ± 0.9 | 35.2 ± 2.8 |

Experimental Protocols

Protocol 1: Measuring the Effect of this compound on Intracellular Calcium Using Fluo-4 AM

This protocol describes the use of the single-wavelength calcium indicator Fluo-4 AM to measure changes in intracellular calcium in cultured cells upon treatment with this compound.

Materials:

-

Cultured cells seeded on glass-bottom dishes

-

Fluo-4 AM (Acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-